Cas no 1286838-07-0 (3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-)

3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- is a chiral sulfone derivative featuring a thiomorpholine scaffold with a hydroxymethyl substituent at the 3-position. The (3S)-configuration ensures enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. The 1,1-dioxide moiety enhances stability and modulates reactivity, while the hydroxymethyl group provides a versatile handle for further functionalization. This compound is particularly useful in the development of bioactive molecules, serving as a key intermediate in medicinal chemistry and catalysis. Its well-defined stereochemistry and functional group compatibility make it a reliable building block for researchers requiring high-purity chiral synthons.
3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- structure
1286838-07-0 structure
Product name:3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-
CAS No:1286838-07-0
MF:C5H11NO3S
MW:165.210740327835
CID:6325814

3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- Chemical and Physical Properties

Names and Identifiers

    • 3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-
    • Inchi: 1S/C5H11NO3S/c7-3-5-4-10(8,9)2-1-6-5/h5-7H,1-4H2/t5-/m0/s1
    • InChI Key: CGBSWCOIPWWGHT-YFKPBYRVSA-N
    • SMILES: N1CCS(=O)(=O)C[C@@H]1CO

Experimental Properties

  • Density: 1.294±0.06 g/cm3(Predicted)
  • Boiling Point: 412.7±35.0 °C(Predicted)
  • pka: 14.21±0.10(Predicted)

3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6736343-1.0g
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione
1286838-07-0
1g
$1915.0 2023-05-30
Enamine
EN300-6736343-0.1g
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione
1286838-07-0
0.1g
$1685.0 2023-05-30
Enamine
EN300-6736343-0.05g
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione
1286838-07-0
0.05g
$1608.0 2023-05-30
Enamine
EN300-6736343-0.5g
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione
1286838-07-0
0.5g
$1838.0 2023-05-30
Enamine
EN300-6736343-2.5g
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione
1286838-07-0
2.5g
$3752.0 2023-05-30
Enamine
EN300-6736343-5.0g
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione
1286838-07-0
5g
$5553.0 2023-05-30
Enamine
EN300-6736343-10.0g
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione
1286838-07-0
10g
$8234.0 2023-05-30
Enamine
EN300-6736343-0.25g
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione
1286838-07-0
0.25g
$1762.0 2023-05-30

3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- Related Literature

Additional information on 3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-

3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-: A Comprehensive Overview

The compound 3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-, identified by the CAS number 1286838-07-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds with diverse applications in pharmaceuticals and materials science. The (3S) configuration indicates a specific stereochemistry, which is crucial for its biological activity and chemical reactivity.

Recent studies have highlighted the importance of sulfur-containing heterocycles like thiomorpholine derivatives in drug discovery. The presence of sulfur atoms introduces unique electronic properties and enhances the molecule's ability to form hydrogen bonds, making it an attractive candidate for therapeutic agents. The 1,1-dioxide functional group in this compound further modulates its physicochemical properties, potentially enhancing its solubility and stability.

The synthesis of 3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- involves a multi-step process that typically begins with the preparation of the thiomorpholine ring. Researchers have explored various methods to optimize the synthesis pathway, including the use of microwave-assisted reactions and enzymatic catalysis. These advancements have not only improved the yield but also reduced the environmental footprint of the production process.

In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and antioxidant therapies. Its ability to scavenge free radicals makes it a valuable component in formulations aimed at mitigating oxidative stress-related diseases. Additionally, its stereochemistry plays a pivotal role in determining its bioavailability and pharmacokinetic properties.

The latest research also points to its potential in materials science. The sulfur atoms in the molecule contribute to its thermal stability and mechanical strength, making it a candidate for advanced polymers and coatings. Furthermore, its chiral nature enables it to serve as a building block for enantioselective synthesis of complex molecules.

In conclusion, 3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and stereochemistry make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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